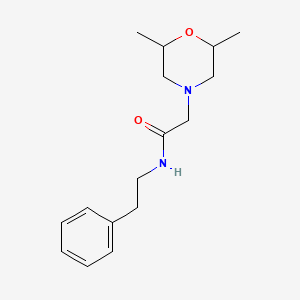

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide, also known as Fentanyl, is a synthetic opioid analgesic drug. It is a potent painkiller that is used to manage severe pain in patients with terminal illnesses, cancer, and post-operative pain. Fentanyl is a highly addictive drug and is classified as a Schedule II controlled substance by the United States Drug Enforcement Administration (DEA).

Mecanismo De Acción

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide works by binding to the mu-opioid receptors in the brain and spinal cord, which are responsible for pain perception. It inhibits the release of neurotransmitters that transmit pain signals, thereby reducing the sensation of pain. 2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide also produces a feeling of euphoria and relaxation, which can lead to addiction.

Biochemical and Physiological Effects:

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide has several biochemical and physiological effects on the body. It can cause respiratory depression, which can lead to respiratory failure in high doses. 2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide can also cause nausea, vomiting, constipation, and dizziness. Prolonged use of fentanyl can lead to tolerance, dependence, and addiction.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide has several advantages for use in lab experiments. It is a potent analgesic drug that can be used to manage severe pain in animal models. 2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide is also used in anesthesia for surgical procedures in animal models. However, fentanyl has limitations for use in lab experiments. It is a highly addictive drug and can lead to dependence and addiction in animal models. 2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide also has a narrow therapeutic index, which means that the difference between the therapeutic and toxic doses is small.

Direcciones Futuras

There are several future directions for research on fentanyl. One area of research is the development of new formulations of fentanyl that can be administered through alternative routes, such as intranasal or sublingual administration. Another area of research is the development of new opioid analgesics that have reduced side effects and are less addictive than fentanyl. Additionally, research is needed to better understand the mechanisms of fentanyl addiction and to develop new treatments for opioid addiction.

Métodos De Síntesis

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide is synthesized by a multistep process that involves the reaction of aniline with acetyl chloride to form N-acetylaniline. This intermediate is then reacted with phenethylamine to form N-(2-phenylethyl)aniline. The final step involves the reaction of N-(2-phenylethyl)aniline with N,N-dimethylformamide dimethyl acetal and morpholine to form 2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide.

Aplicaciones Científicas De Investigación

2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide has been extensively studied in scientific research for its use as a painkiller. It has been found to be more potent than morphine and other opioids in managing severe pain. 2-(2,6-dimethyl-4-morpholinyl)-N-(2-phenylethyl)acetamide is also used in anesthesia for surgical procedures. It is administered through intravenous injection, transdermal patches, and lozenges.

Propiedades

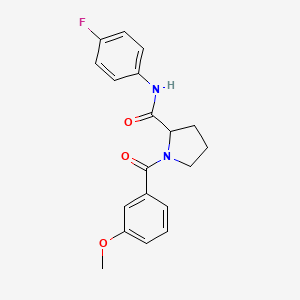

IUPAC Name |

2-(2,6-dimethylmorpholin-4-yl)-N-(2-phenylethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O2/c1-13-10-18(11-14(2)20-13)12-16(19)17-9-8-15-6-4-3-5-7-15/h3-7,13-14H,8-12H2,1-2H3,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRQVQXPNBKLCNG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)C)CC(=O)NCCC2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-chloro-2,5-dimethoxy-N-[3-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl]benzenesulfonamide](/img/structure/B6010058.png)

![1-(2,2-dimethylpropyl)-4-[(1H-imidazol-2-ylmethyl)amino]-2-pyrrolidinone](/img/structure/B6010063.png)

![N-[1-(4-methyl-1,3-thiazol-2-yl)ethyl]-3-[2-(2-naphthylmethyl)-5-oxo-2-pyrrolidinyl]propanamide](/img/structure/B6010072.png)

![1-[(4-butylcyclohexyl)carbonyl]-4-methylpiperazine hydrochloride](/img/structure/B6010084.png)

![2-({4-[benzyl(ethyl)amino]-1-piperidinyl}methyl)-4-bromophenol](/img/structure/B6010092.png)

![N-[(1-ethyl-1H-imidazol-2-yl)methyl]-3-(2-fluorophenyl)-3-phenylpropanamide](/img/structure/B6010099.png)

![N-methyl-N-({1-[2-(2-methylphenyl)ethyl]-3-piperidinyl}methyl)tetrahydro-2H-thiopyran-4-amine](/img/structure/B6010105.png)

![2-[4-(9-anthrylmethyl)-1-piperazinyl]pyrimidine](/img/structure/B6010123.png)

![3-(1,3-benzodioxol-5-yl)-5-(1-methyl-2-phenoxyethyl)-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B6010124.png)

![N-{amino[(4,6-dimethyl-2-quinazolinyl)amino]methylene}-2-(4-chlorophenyl)acetamide](/img/structure/B6010133.png)

![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-propyl-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B6010137.png)

![1-[(2,6-dimethyl-4-pyrimidinyl)carbonyl]-N-[4-(2-fluorophenoxy)phenyl]-2-piperidinecarboxamide](/img/structure/B6010141.png)